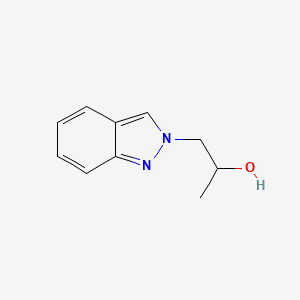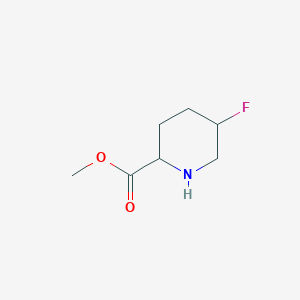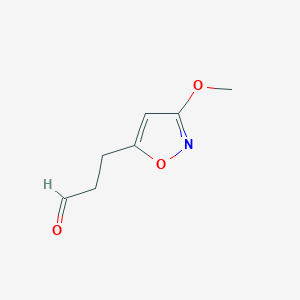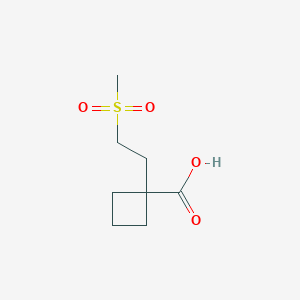
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-(methylsulfonyl)ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-(Methylsulfonyl)ethyl Group: This step involves the reaction of the cyclobutane carboxylic acid with a methylsulfonyl ethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the 2-(methylsulfonyl)ethyl group, making it less versatile in certain chemical reactions.
2-(Methylsulfonyl)ethyl derivatives: These compounds may have different ring structures or functional groups, affecting their reactivity and applications.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
MYNHSNLYCJYDJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


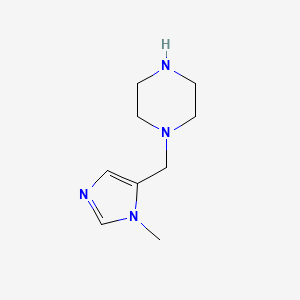
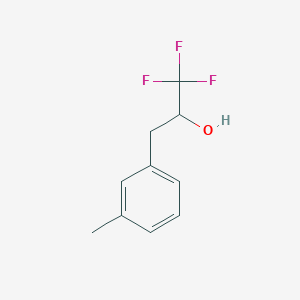
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
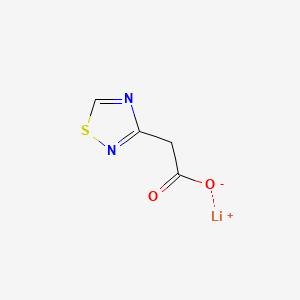
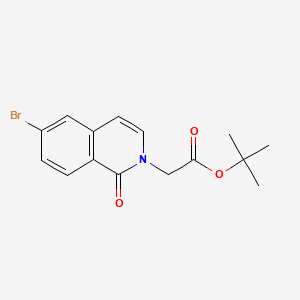
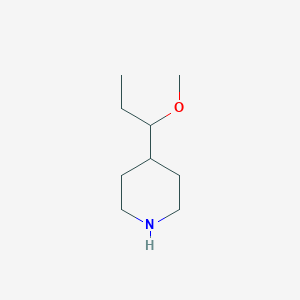
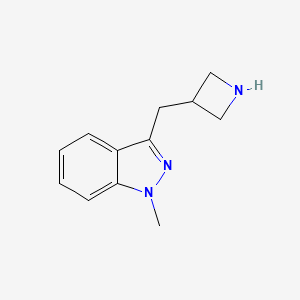
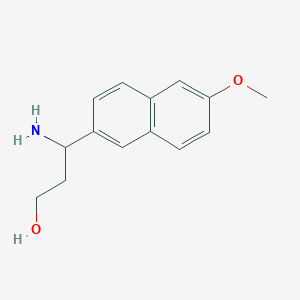
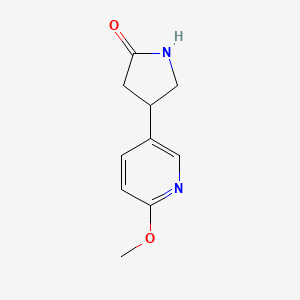
amine](/img/structure/B13590472.png)
